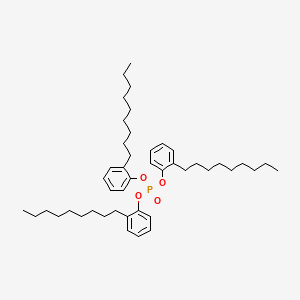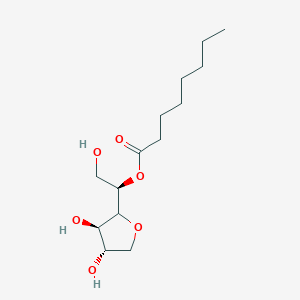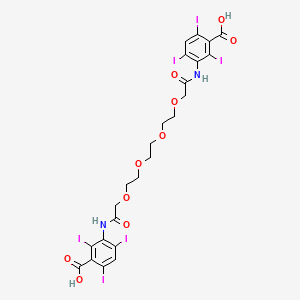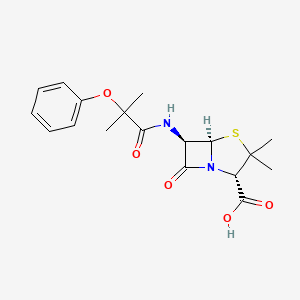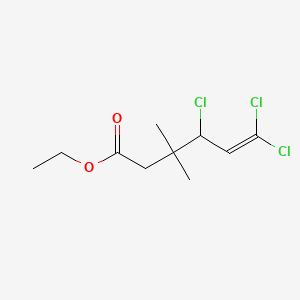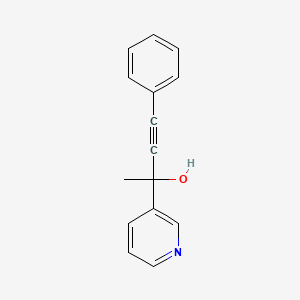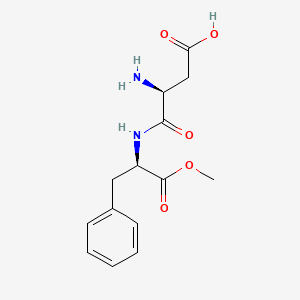
L-alpha-Aspartyl-D-phenylalanine methyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Aspartame can be synthesized through both chemical and enzymatic methods. The chemical synthesis involves the protection of the amino group in aspartic acid, typically using carbobenzoxy or formyl groups. The protected aspartic acid is then converted to its anhydride, which is condensed with phenylalanine methyl ester. The protective group is subsequently removed to yield aspartame .
In the enzymatic synthesis, thermolysin is used to catalyze the reaction between aspartic acid and phenylalanine methyl ester. This method also requires the protection of the amino group in aspartic acid .
Industrial Production Methods
Industrial production of aspartame often combines both enzymatic and chemical processes. A novel route involves the enzymatic production of alpha-L-aspartyl-L-phenylalanine beta-methyl ester from L-aspartic acid dimethyl ester and L-phenylalanine using alpha-amino acid ester acyl transferase. This intermediate is then chemically transformed into aspartame hydrochloride in an aqueous solution with methanol and hydrochloric acid, followed by the removal of hydrochloric acid to form aspartame .
Chemical Reactions Analysis
Types of Reactions
Aspartame undergoes several types of chemical reactions, including hydrolysis, oxidation, and thermal decomposition. Under strongly acidic or alkaline conditions, aspartame can hydrolyze to produce methanol, aspartic acid, and phenylalanine .
Common Reagents and Conditions
Hydrolysis: Methanol and hydrochloric acid are commonly used to hydrolyze aspartame into its constituent components.
Oxidation: Aspartame can undergo oxidation reactions, although specific reagents and conditions for these reactions are less commonly documented.
Major Products
The major products formed from the hydrolysis of aspartame are methanol, aspartic acid, and phenylalanine .
Scientific Research Applications
Aspartame has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
Aspartame exerts its sweetening effect by binding to taste receptors on the tongue, specifically the taste receptor type 1 member 3 (T1R3). Upon ingestion, aspartame is metabolized into aspartic acid, phenylalanine, and methanol. These components are absorbed into the bloodstream and utilized in normal body processes. Aspartame does not accumulate in the body .
Comparison with Similar Compounds
Aspartame is unique among artificial sweeteners due to its composition of natural amino acids and its high sweetness potency. Similar compounds include:
Saccharin: Another artificial sweetener, but with a bitter aftertaste and different chemical structure.
Sucralose: A chlorinated derivative of sucrose, also used as a low-calorie sweetener.
Acesulfame potassium: A calorie-free sweetener often used in combination with other sweeteners to enhance sweetness.
Aspartame’s unique combination of amino acids and its metabolic pathway distinguish it from these other sweeteners .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOZJIPTCAWIRG-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22839-65-2 | |
| Record name | Methyl L-alpha-aspartyl-D-phenylalanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL L-ALPHA-ASPARTYL-D-PHENYLALANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83860AQE03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




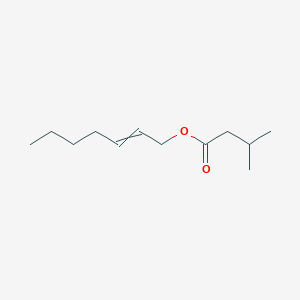

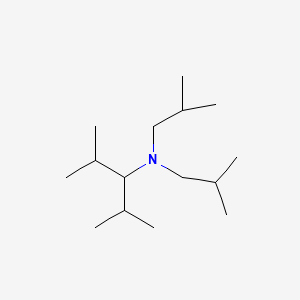
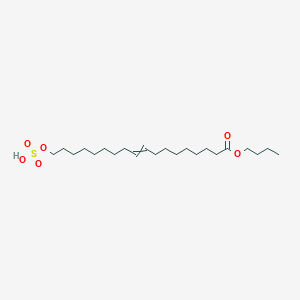
![3-[Bis(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B1623371.png)
